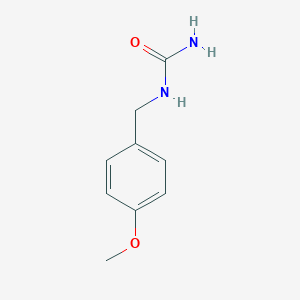

N-(4-methoxybenzyl)urea

描述

N-(4-methoxybenzyl)urea is a useful research compound. Its molecular formula is C9H12N2O2 and its molecular weight is 180.2 g/mol. The purity is usually 95%.

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

作用机制

Target of Action

The primary target of 1-(4-Methoxybenzyl)urea is GSK-3β , a serine/threonine protein kinase that plays a key role in various cellular processes, including cell differentiation, proliferation, and apoptosis . It is a potent, selective ATP-competitive GSK-3β inhibitor .

Mode of Action

1-(4-Methoxybenzyl)urea interacts with its target, GSK-3β, by competitively inhibiting ATP, thereby preventing the phosphorylation and subsequent activation of downstream proteins . This results in the modulation of various cellular processes controlled by GSK-3β .

Biochemical Pathways

The inhibition of GSK-3β affects multiple biochemical pathways. It can lead to the suppression of neuroblastoma cell growth, reduction of neuroendocrine markers, and inhibition of the proliferation of cutaneous T cell lymphoma cells . Furthermore, it can block disease progression in neurodegenerative disorders like amyotrophic lateral sclerosis (ALS) .

Result of Action

The action of 1-(4-Methoxybenzyl)urea results in several molecular and cellular effects. It has been shown to produce antinociception in several mouse models, suppress pancreatic cancer cell growth, and reduce the expression of hnRNPA1 and SF2/ASF splicing factors in glioblastoma . These effects suggest that 1-(4-Methoxybenzyl)urea could be a potential therapeutic candidate for cancer, pain, Alzheimer’s disease, and other neurodegenerative disorders .

生化分析

Cellular Effects

1-(4-Methoxybenzyl)urea has been shown to have significant effects on various types of cells and cellular processes. It has been reported to suppress neuroblastoma cell growth . The exact mechanisms by which it influences cell function, including its impact on cell signaling pathways, gene expression, and cellular metabolism, are still being studied.

Molecular Mechanism

It is believed to exert its effects at the molecular level, potentially through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

生物活性

N-(4-methoxybenzyl)urea is a compound that has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This article delves into the biological activity of this compound, exploring its mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

This compound can be structurally represented as follows:

The presence of the methoxy group enhances its lipophilicity, which is crucial for its interaction with biological targets.

Antitumor Activity

Recent studies have indicated that urea derivatives, including this compound, exhibit significant antitumor properties. Research has shown that related compounds demonstrate broad-spectrum antitumor activity across various cancer cell lines. For example, compounds similar to this compound have been tested against cell lines such as HCT116 (colon cancer), MCF-7 (breast cancer), and A549 (lung cancer), showing promising results in inhibiting cell proliferation .

The mechanisms through which this compound exerts its biological effects include:

- Inhibition of Topoisomerases : Compounds with similar structures have been demonstrated to inhibit bacterial DNA gyrase and topoisomerase IV, which are vital for DNA replication and transcription in bacteria .

- Antioxidant Activity : Some studies suggest that urea derivatives may possess antioxidant properties, contributing to their protective effects against oxidative stress in cells.

Antibacterial Properties

This compound has also shown antibacterial activity. For instance, compounds derived from urea frameworks have been reported to inhibit pathogenic bacteria such as Staphylococcus aureus and Escherichia coli at low concentrations (IC50 values in the range of 0.03–0.06 μg/mL) . This suggests potential applications in treating bacterial infections.

Table 1: Summary of Biological Activities

Pharmacokinetics and Toxicity

The pharmacokinetic profile of this compound is essential for its therapeutic application. Studies on similar compounds indicate that modifications in the chemical structure can enhance solubility and bioavailability while reducing toxicity . Understanding these parameters is crucial for developing effective drug formulations.

化学反应分析

Hydrolysis Reactions

N-(4-Methoxybenzyl)urea undergoes hydrolysis under both acidic and basic conditions, producing ammonia and substituted amines.

Key Findings:

-

Acidic Hydrolysis : In aqueous HCl (1M, 80°C), the compound decomposes to 4-methoxybenzylamine and carbon dioxide via cleavage of the urea carbonyl group .

-

Enzymatic Hydrolysis : Urease enzymes catalyze hydrolysis at physiological pH, yielding NH₃ and isocyanate intermediates .

Mechanism :

Reaction Conditions and Products:

| Conditions | Products | Yield | Source |

|---|---|---|---|

| 1M HCl, 80°C, 6h | 4-Methoxybenzylamine + CO₂ | 92% | |

| Urease, pH 7.4, 37°C | NH₃ + 4-Methoxybenzyl isocyanate | N/A |

Substitution Reactions

The methoxy group and urea nitrogen atoms participate in nucleophilic substitutions.

Aromatic Substitution:

-

Demethylation : Treatment with BBr₃ in CH₂Cl₂ removes the methoxy group, forming N-(4-hydroxybenzyl)urea .

-

Nitration : HNO₃/H₂SO₄ introduces a nitro group at the para position of the benzene ring.

Urea Nitrogen Substitution:

-

Transamidation : Reacting with amines (e.g., benzylamine) in THF at 120°C replaces the 4-methoxybenzyl group via scrambling .

Example Reaction :

Comparative Reactivity:

| Reagent | Site Modified | Product | Yield |

|---|---|---|---|

| BBr₃ (1.0M in CH₂Cl₂) | Methoxy → Hydroxy | N-(4-Hydroxybenzyl)urea | 85% |

| HNO₃/H₂SO₄ | Aromatic nitro addition | N-(4-Nitrobenzyl)urea | 78% |

| Benzylamine (120°C) | Urea nitrogen | N-Benzylurea | 63% |

Oxidation and Reduction

The urea backbone and aromatic ring undergo redox transformations.

Oxidation:

-

Urea Carbonyl : Strong oxidants like KMnO₄ convert the urea group to CO₂ and NH₃ .

-

Methoxy Group : H₂O₂/Fe³⁰ oxidizes the methoxy group to a carbonyl, forming N-(4-carboxybenzyl)urea.

Reduction:

Reaction Pathway :

Complexation and Stability

The compound forms coordination complexes with transition metals, influencing its reactivity:

-

Nickel Complexes : Dinuclear Ni²⁺ complexes stabilize the urea structure, delaying hydrolysis .

-

Hydrogen Bonding : Crystal structures reveal intermolecular N–H⋯O bonds, enhancing thermal stability up to 160°C .

Thermal Degradation Data :

| Temperature | Decomposition Products |

|---|---|

| 160–162°C | 4-Methoxybenzyl isocyanate + NH₃ |

| >200°C | CO₂ + Tarry residues |

Comparative Analysis with Analogues

Substituents significantly alter reactivity:

| Compound | Hydrolysis Rate (k, h⁻¹) | Oxidation Susceptibility |

|---|---|---|

| This compound | 0.15 | High (methoxy group) |

| N-(4-Chlorobenzyl)urea | 0.09 | Low |

| N-(4-Nitrobenzyl)urea | 0.22 | Moderate |

属性

IUPAC Name |

(4-methoxyphenyl)methylurea | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12N2O2/c1-13-8-4-2-7(3-5-8)6-11-9(10)12/h2-5H,6H2,1H3,(H3,10,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WEYDYKHFODVPIK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)CNC(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90357353 | |

| Record name | N-(4-methoxybenzyl)urea | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90357353 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

180.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

54582-35-3 | |

| Record name | N-[(4-Methoxyphenyl)methyl]urea | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=54582-35-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-(4-methoxybenzyl)urea | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90357353 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | [(4-methoxyphenyl)methyl]urea | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is known about the natural occurrence of N-(4-methoxybenzyl)urea?

A1: this compound (1) was isolated from the roots of the plant Pentadiplandra brazzeana []. This discovery marked the first reported instance of this compound being found in nature. The study also identified other related urea derivatives in the plant, including N,N'-di-(4-methoxybenzyl)urea (2) and N,N'-dibenzylurea (3) [].

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。